molecular formula C15H24N2O4S B5618238 3-(2-furyl)-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]propanamide

3-(2-furyl)-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]propanamide

Cat. No. B5618238
M. Wt: 328.4 g/mol
InChI Key: TWRLBWHEKASPBN-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related furyl and pyrrolidinyl compounds involves strategic functionalization and coupling reactions. For instance, derivatives of 3-hydroxy-3-pyrrolin-2-ones have been synthesized by reacting methyl esters of furyl-2-carbonylpyruvic acid with aromatic aldehydes and amino alcohols, showcasing the versatility in introducing various substituents into the pyrrolidinone nucleus, which is crucial for generating compounds with enhanced biological activities (Rubtsova et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using techniques like 1H NMR spectroscopy and IR spectrometry. For similar compounds, characteristic peaks in the 1H NMR spectra and bands in the IR spectra indicative of alcoholic hydroxyl, enol hydroxyl, amide, and ketone groups have been observed, confirming the formation of the desired derivatives (Rubtsova et al., 2020).

Chemical Reactions and Properties

The reactivity of furyl-containing compounds involves addition and oxidative rearrangement reactions, providing a pathway to synthesize substituted furans and pyrroles, which are significant in synthesizing pharmaceutically relevant molecules. For example, furyl alcohols derived from 3-furfural can undergo novel oxidative rearrangement, leading to the formation of various substituted products (Kelly et al., 2008).

Physical Properties Analysis

The physical properties of furylpyridines, for instance, have been determined through synthesis from ethyl pyridinoylacetates and chloroacetylpyridines, shedding light on the structures and interactions between the furan and pyridine rings in such compounds. These studies provide insights into the basicity constants, dipole moments, and UV spectra, which are crucial for understanding the behavior of these compounds under various conditions (Ribéreau & Quéguiner, 1983).

Chemical Properties Analysis

The chemical properties of such compounds, particularly their reactivity and stability, can be further explored through various reactions, including nucleophilic addition, which can be highly stereoselective, as observed in related pyrroline N-oxides. These reactions not only provide pathways for synthesizing diverse derivatives but also offer insights into the compounds' chemical behavior, which is essential for their potential applications in medicinal chemistry and material science (Merino et al., 2004).

properties

IUPAC Name

3-(furan-2-yl)-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-11(2)13-9-17(22(3,19)20)10-14(13)16-15(18)7-6-12-5-4-8-21-12/h4-5,8,11,13-14H,6-7,9-10H2,1-3H3,(H,16,18)/t13-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRLBWHEKASPBN-KGLIPLIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NC(=O)CCC2=CC=CO2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN(C[C@@H]1NC(=O)CCC2=CC=CO2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(furan-2-yl)-N-[(3R,4S)-1-methylsulfonyl-4-propan-2-ylpyrrolidin-3-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.